(3-Aminopropyl)boronic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

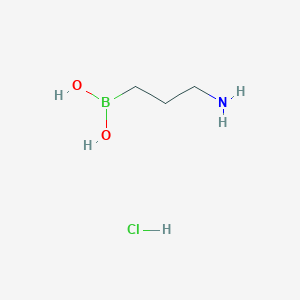

(3-Aminopropyl)boronic acid hydrochloride is an organic compound with the chemical formula C3H10BNO2·HCl. It is a derivative of boronic acid, characterized by the presence of an amino group attached to a propyl chain, which is further bonded to a boronic acid moiety. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals .

Pharmacokinetics

The compound is a powder at room temperature and has a molecular weight of 13939 , which may influence its absorption and distribution.

Result of Action

The compound’s participation in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the synthesis of various organic compounds .

Action Environment

The action of (3-Aminopropyl)boronic acid hydrochloride, like other boronic acids, can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be mild and functional group tolerant . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)boronic acid hydrochloride typically involves the reaction of 3-aminopropylamine with boronic acid derivatives. One common method includes the following steps:

Reaction of 3-aminopropylamine with boronic acid: This reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

Formation of the hydrochloride salt: The resulting (3-Aminopropyl)boronic acid is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Using large reactors to mix 3-aminopropylamine and boronic acid derivatives.

Purification: Employing techniques such as recrystallization and filtration to obtain high-purity this compound.

化学反应分析

Types of Reactions: (3-Aminopropyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Substitution reactions: The amino group can participate in nucleophilic substitution reactions.

Coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Complexation reactions: The boronic acid moiety can form complexes with diols and other Lewis bases.

Common Reagents and Conditions:

Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Suzuki-Miyaura coupling: Requires palladium catalysts and bases like potassium carbonate in an organic solvent.

Complexation reactions: Often performed in aqueous or alcoholic solutions at room temperature.

Major Products:

Substitution reactions: Yield substituted amines or amides.

Suzuki-Miyaura coupling: Produce biaryl compounds.

Complexation reactions: Form stable boronate esters.

科学研究应用

(3-Aminopropyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with diols.

相似化合物的比较

- (3-Aminophenyl)boronic acid hydrochloride

- (4-Aminophenyl)boronic acid hydrochloride

- (2-Aminophenyl)boronic acid hydrochloride

Comparison:

- (3-Aminopropyl)boronic acid hydrochloride is unique due to its propyl chain, which provides different steric and electronic properties compared to phenyl derivatives.

- (3-Aminophenyl)boronic acid hydrochloride has a phenyl ring, which can participate in π-π interactions, making it suitable for different types of reactions.

- (4-Aminophenyl)boronic acid hydrochloride and (2-Aminophenyl)boronic acid hydrochloride have different positional isomers of the amino group, affecting their reactivity and interaction with other molecules.

生物活性

(3-Aminopropyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological implications, and potential therapeutic applications.

This compound has a molecular formula of C3H11BClNO2 and a molecular weight of approximately 139.39 g/mol. The compound is characterized by the presence of an amino group and a boronic acid moiety, which allows it to interact with various biological targets through reversible covalent bonding with hydroxyl groups on enzymes and receptors .

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making this compound a candidate for cancer therapy .

- Suzuki-Miyaura Coupling : The compound is widely used in organic synthesis, particularly in forming carbon-carbon bonds. This reaction is essential for synthesizing various pharmaceuticals.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity :

- Antibacterial Properties :

- Antioxidant Activity :

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 cells. The results indicated a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL, suggesting its potential as an anticancer agent due to its ability to induce apoptosis through proteasome inhibition .

Study 2: Antibacterial Assessment

In another study focusing on antibacterial properties, the compound was tested against E. coli ATCC 25922 and demonstrated effective inhibition at concentrations of 6.50 mg/mL, highlighting its potential application in treating bacterial infections .

Summary of Biological Activities

Future Directions

The exploration of boronic acids in drug design is still relatively nascent; however, the promising biological activities exhibited by this compound suggest numerous avenues for future research:

- Development of Novel Therapeutics : Given its enzyme inhibition properties, further studies could focus on optimizing this compound for use in targeted cancer therapies.

- Exploration of Combination Therapies : Investigating the synergistic effects when combined with other chemotherapeutic agents could enhance therapeutic efficacy.

- Broader Antibacterial Applications : Further research into its antibacterial properties may lead to new treatments for resistant bacterial strains.

属性

IUPAC Name |

3-aminopropylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BNO2.ClH/c5-3-1-2-4(6)7;/h6-7H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTBDWPUQUOUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCN)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。